2-(Dimethylamino)ethyl pyrene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl pyrene-1-carboxylate is an organic compound that belongs to the class of pyrene derivatives Pyrene is a polycyclic aromatic hydrocarbon (PAH) known for its fluorescence properties, making it useful in various scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl pyrene-1-carboxylate typically involves the esterification of pyrene-1-carboxylic acid with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Pyrene-1-carboxylic acid+2-(Dimethylamino)ethanolAcid catalyst2-(Dimethylamino)ethyl pyrene-1-carboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl pyrene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene-1-carboxylic acid and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Pyrene-1-carboxylic acid
Reduction: 2-(Dimethylamino)ethyl pyrene-1-carbinol
Substitution: Various substituted pyrene derivatives depending on the nucleophile used
Scientific Research Applications
2-(Dimethylamino)ethyl pyrene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and cellular processes, as it can intercalate into lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl pyrene-1-carboxylate is primarily based on its ability to intercalate into various molecular structures. In biological systems, it can insert itself between the lipid bilayers of cell membranes, affecting membrane fluidity and permeability. Its fluorescence properties also make it useful for tracking and imaging applications, where it can bind to specific molecular targets and emit light upon excitation.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl pyrene-1-carboxamide: Similar structure but with an amide group instead of an ester group.
2-(Dimethylamino)ethyl pyrene-1-sulfonate: Contains a sulfonate group, offering different solubility and reactivity properties.
2-(Dimethylamino)ethyl pyrene-1-phosphate: Phosphate group provides unique biochemical properties.
Uniqueness
2-(Dimethylamino)ethyl pyrene-1-carboxylate stands out due to its ester functional group, which provides a balance of reactivity and stability. Its strong fluorescence and ability to intercalate into various structures make it particularly valuable in research and industrial applications.
Properties
CAS No. |
73282-81-2 |
---|---|
Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl pyrene-1-carboxylate |
InChI |
InChI=1S/C21H19NO2/c1-22(2)12-13-24-21(23)18-11-9-16-7-6-14-4-3-5-15-8-10-17(18)20(16)19(14)15/h3-11H,12-13H2,1-2H3 |
InChI Key |
GGKHXFVCCDAPBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.